6-bromo-2-methyl-3-(trifluoromethyl)pyridine
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Overview
Description
6-Bromo-2-methyl-3-(trifluoromethyl)pyridine is a halogenated pyridine derivative. The presence of bromine, methyl, and trifluoromethyl groups in its structure makes it a compound of interest in various fields, including pharmaceuticals, agrochemicals, and materials science. The trifluoromethyl group, in particular, is known for its ability to enhance the biological activity and stability of organic molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method for synthesizing 6-bromo-2-methyl-3-(trifluoromethyl)pyridine involves the bromination of 2-methyl-3-(trifluoromethyl)pyridine. This can be achieved by reacting 2-methyl-3-(trifluoromethyl)pyridine with bromine in the presence of a suitable solvent such as chloroform . The reaction is typically carried out at room temperature and may require a catalyst to proceed efficiently.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale bromination processes. These processes are optimized for high yield and purity, often using continuous flow reactors to ensure consistent reaction conditions and efficient heat management .
Chemical Reactions Analysis
Types of Reactions
6-Bromo-2-methyl-3-(trifluoromethyl)pyridine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium amide or thiolates, typically in polar solvents like dimethyl sulfoxide (DMSO).
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride can be used.
Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridines, while coupling reactions can produce biaryl compounds .
Scientific Research Applications
6-Bromo-2-methyl-3-(trifluoromethyl)pyridine has several applications in scientific research:
Mechanism of Action
The mechanism of action of 6-bromo-2-methyl-3-(trifluoromethyl)pyridine and its derivatives often involves interactions with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity and selectivity for these targets, leading to more potent biological effects . The exact pathways involved depend on the specific application and the structure of the derivative being studied .
Comparison with Similar Compounds
Similar Compounds
- 2-Bromo-6-methylpyridine
- 2-Bromo-6-methoxypyridine
- 2-Bromo-5-methylpyridine
- 2-Chloro-6-methylpyridine
Uniqueness
6-Bromo-2-methyl-3-(trifluoromethyl)pyridine is unique due to the presence of the trifluoromethyl group, which imparts distinct physicochemical properties. This group enhances the compound’s lipophilicity, metabolic stability, and ability to interact with biological targets, making it more effective in various applications compared to its non-fluorinated counterparts .
Properties
CAS No. |
1211523-12-4 |
---|---|
Molecular Formula |
C7H5BrF3N |
Molecular Weight |
240 |
Purity |
95 |
Origin of Product |
United States |
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